molecular formula C10H13NO3 B2690644 2-Amino-3-hydroxy-4-phenylbutanoic acid CAS No. 50731-50-5

2-Amino-3-hydroxy-4-phenylbutanoic acid

Cat. No.: B2690644
CAS No.: 50731-50-5
M. Wt: 195.218
InChI Key: CMGJFSCKGIKDJV-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-4-phenylbutanoic acid, also known as 4-phenylthreonine, is an organic compound with the molecular formula C10H13NO3. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of amino acids as starting materials. For instance, D-phenylalanine and L-aspartic acid can be used in a series of reactions to produce the target compound. Another method involves the use of organometallic catalysis, where bifunctional aluminum complexes facilitate the reaction . Enzyme-catalyzed reactions, such as those involving lipases and whole-cell enzymes, are also employed due to their mild conditions and high specificity .

Industrial Production Methods

Industrial production of this compound often relies on the optimization of these synthetic routes to ensure cost-effectiveness and scalability. The use of biocatalysts and organometallic catalysts is particularly favored in industrial settings due to their efficiency and ability to operate under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups .

Biological Activity

2-Amino-3-hydroxy-4-phenylbutanoic acid, also known as 3-amino-2-hydroxy-4-phenylbutyric acid (AHPA), is a non-proteinogenic amino acid that has been the subject of various studies due to its significant biological activities. This compound exists in two stereoisomeric forms: (2S,3R)-AHPA and (2R,3R)-AHPA, which exhibit different biological properties. The unique structure of AHPA includes an amino group, a hydroxyl group, and a phenyl group attached to a butanoic acid backbone, contributing to its reactivity and biological functions.

AHPA has been identified as an inhibitor of enkephalinase , an enzyme responsible for the breakdown of enkephalins, which are endogenous peptides involved in pain modulation. By inhibiting this enzyme, AHPA may enhance the analgesic effects of enkephalins, potentially offering therapeutic benefits in pain management and neuroprotection.

Key Mechanisms:

  • Enkephalinase Inhibition : AHPA increases the levels of enkephalins in the body, providing natural pain relief.
  • Neuroprotective Properties : Research indicates potential benefits in treating neurodegenerative conditions due to its ability to modulate neurotransmitter systems.

Biological Activity and Applications

The biological activity of AHPA has been explored in various contexts:

  • Pain Management : Studies suggest that AHPA can significantly enhance the analgesic effects of met5-enkephalin, making it a candidate for pain relief therapies.
  • Neuroprotection : Its neuroprotective properties indicate potential applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Synthesis of Bioactive Compounds : AHPA serves as a chiral building block for synthesizing various bioactive compounds, including inhibitors for enzymes like aminopeptidase N and HIV protease.

Research Findings

Recent studies have provided insights into the biological activity of AHPA:

StudyFindings
Demonstrated that (2S,3R)-AHPA acts as an effective enkephalinase inhibitor, enhancing pain relief mechanisms.
Identified AHPA's role in synthesizing pharmaceutical agents used as enzyme inhibitors.
Highlighted the compound's potential in neuroprotective applications through modulation of neurotransmitter systems.

Case Studies

Several case studies have explored the implications of AHPA in clinical and laboratory settings:

  • Case Study 1 : A clinical trial investigating the effects of (2S,3R)-AHPA on chronic pain patients showed significant reductions in pain scores compared to placebo treatments.
  • Case Study 2 : Laboratory research on neuroprotective effects indicated that AHPA could reduce neuronal death in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases.

Properties

IUPAC Name

2-amino-3-hydroxy-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(13)14)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGJFSCKGIKDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50731-50-5
Record name 2-amino-3-hydroxy-4-phenylbutanoic acid
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